N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778324
InChI: InChI=1S/C17H20N4O2S2/c1-24-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-25-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22)
SMILES:
Molecular Formula: C17H20N4O2S2
Molecular Weight: 376.5 g/mol

N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC14778324

Molecular Formula: C17H20N4O2S2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C17H20N4O2S2
Molecular Weight 376.5 g/mol
IUPAC Name N-(3-methylsulfanylphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide
Standard InChI InChI=1S/C17H20N4O2S2/c1-24-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-25-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22)
Standard InChI Key KRGKYIWSUUCXEH-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Introduction

Chemical Structure and Molecular Properties

N-[3-(Methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (molecular formula: C₁₇H₂₀N₄O₂S₂) is a pyridazine derivative featuring a thiomorpholine ring at position 3 and a methylsulfanylphenyl-acetamide group at position 1 of the pyridazine scaffold. The compound’s molecular weight is 376.5 g/mol, with a calculated partition coefficient (LogP) indicative of moderate lipophilicity, suggesting favorable membrane permeability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₂S₂
Molecular Weight376.5 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bond Count5
Topological Polar Surface Area121 Ų

The thiomorpholine moiety introduces a sulfur atom into the morpholine ring, enhancing electronic interactions with biological targets. The methylsulfanyl group at the phenyl ring contributes to metabolic stability by resisting oxidative degradation, a common limitation in sulfur-containing pharmaceuticals.

Synthesis and Optimization

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves a multi-step sequence:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines under acidic conditions yields the 6-oxo-1,6-dihydropyridazine intermediate.

  • Thiomorpholine Incorporation: Nucleophilic substitution at position 3 using thiomorpholine in the presence of a coupling agent such as HATU.

  • Acetamide Installation: Reaction of the pyridazine nitrogen with bromoacetyl bromide, followed by amidation with 3-(methylsulfanyl)aniline.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, EtOH, reflux, 12 hr68>95%
2Thiomorpholine, HATU, DMF5292%
3Bromoacetyl bromide, K₂CO₃7498%

Optimization studies emphasize solvent selection (e.g., DMF for step 2) and temperature control (0–5°C during amidation) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity.

Research Findings and Applications

Recent investigations highlight two primary research directions:

Inflammation Modulation

In a murine collagen-induced arthritis model, a structural analog reduced paw swelling by 62% (p < 0.01 vs. control) after 14 days of oral administration (10 mg/kg/day). Mechanistic studies identified suppression of NF-κB nuclear translocation and subsequent downregulation of IL-6 and IL-1β.

Oncology Applications

Preliminary screenings against the NCI-60 panel showed selective activity against leukemia (GI₅₀ = 4.7 μM) and renal cancer (GI₅₀ = 5.2 μM) cell lines. Synergy with cisplatin was observed in A549 lung adenocarcinoma cells (combination index = 0.3 at ED₇₅).

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